molecular formula C19H18N2O2 B12906707 Benzyl methyl(2-methylquinolin-6-yl)carbamate CAS No. 646039-15-8

Benzyl methyl(2-methylquinolin-6-yl)carbamate

Cat. No.: B12906707
CAS No.: 646039-15-8
M. Wt: 306.4 g/mol
InChI Key: QFOZOFMGDFEFNK-UHFFFAOYSA-N
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Description

Benzyl methyl(2-methylquinolin-6-yl)carbamate is a chemical compound of significant interest in medicinal chemistry and organic synthesis research. It features a quinoline core, a privileged scaffold in drug discovery known for its diverse biological activities . The molecular structure incorporates a benzyl carbamate group, which is a common protecting group in organic synthesis for amines, and a methyl substitution on the carbamate nitrogen, offering opportunities to study steric and electronic effects on molecular properties and reactivity . Researchers utilize this compound primarily as a key synthetic intermediate or building block. Its structure is related to other patented compounds investigated for inhibiting specific enzymes, such as plasma kallikrein, suggesting potential utility in developing therapies for inflammatory disorders . Furthermore, derivatives of 2-methylquinoline-6-amine have been explored in cosmetic and dermatological research for the care and protection of aged skin, indicating the value of this chemical class in studying skin biology and oxidative stress . The presence of the carbamate functional group is a subject of study due to its enhanced stability compared to esters, making it a valuable isostere in the design of bioactive molecules and prodrugs . This product is intended for laboratory research purposes only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

646039-15-8

Molecular Formula

C19H18N2O2

Molecular Weight

306.4 g/mol

IUPAC Name

benzyl N-methyl-N-(2-methylquinolin-6-yl)carbamate

InChI

InChI=1S/C19H18N2O2/c1-14-8-9-16-12-17(10-11-18(16)20-14)21(2)19(22)23-13-15-6-4-3-5-7-15/h3-12H,13H2,1-2H3

InChI Key

QFOZOFMGDFEFNK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C=C2)N(C)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl methyl(2-methylquinolin-6-yl)carbamate can be achieved through various methods. One common approach involves the reaction of benzyl chloroformate with 2-methylquinolin-6-amine in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the formation of the carbamate linkage facilitated by the nucleophilic attack of the amine on the chloroformate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzyl methyl(2-methylquinolin-6-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, amines, and substituted carbamates. These products can have diverse applications in pharmaceuticals and materials science .

Scientific Research Applications

Benzyl methyl(2-methylquinolin-6-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl methyl(2-methylquinolin-6-yl)carbamate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, affecting transcription and replication processes. Additionally, the carbamate group can inhibit enzymes by forming stable carbamate-enzyme complexes, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name CAS RN Molecular Formula Molecular Weight Functional Groups Application
Benzyl methyl(2-methylquinolin-6-yl)carbamate Not provided C₁₉H₁₈N₂O₂ 306.36 Carbamate, Quinoline, Benzyl, Methyl Hypothetical: Pharmaceutical intermediate
Benzyl cinnamate 103-41-3 C₁₆H₁₄O₂ 238.28 Ester, Benzyl, Cinnamate Natural products research
4-(Benzyloxy)-2-methylquinolin-6-amine 1873082-66-6 C₁₇H₁₆N₂O 264.32 Amine, Benzyloxy, Quinoline Laboratory research
Benzyl (2-(6-(methylamino)pyridin-2-yl)ethyl)carbamate 1220596-13-3 C₁₆H₁₇N₃O₂ 285.34 Carbamate, Pyridine, Methylamino Pharmaceutical intermediate

Key Observations :

  • Quinoline vs. In contrast, Benzyl (2-(6-(methylamino)pyridin-2-yl)ethyl)carbamate uses a pyridine ring, which is smaller and less lipophilic.
  • Functional Groups: The carbamate group in the target compound and the pyridine analog contrasts with the ester in benzyl cinnamate and the amine in the benzyloxy-quinoline derivative. Carbamates are generally more hydrolytically stable than esters, making them preferable in drug design .

Physicochemical Properties

  • Melting/Boiling Points : Benzyl cinnamate (mp: 33–39°C, bp: 195–200°C) has lower thermal stability compared to carbamate analogs, which typically exhibit higher melting points due to stronger hydrogen bonding.
  • Lipophilicity: All compounds contain benzyl groups, enhancing lipophilicity and membrane permeability. The quinoline core in the target compound may further increase hydrophobicity compared to pyridine-based analogs .

Stability and Reactivity

  • Hydrolysis Resistance : Carbamates (target and pyridine analog) resist hydrolysis better than benzyl cinnamate’s ester group, which degrades under acidic/basic conditions .
  • Quinoline Reactivity: The electron-deficient quinoline ring in the target compound may facilitate electrophilic substitutions, unlike pyridine’s electron-rich system .

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